2-(5-メトキシ-2-メチル-1H-インドール-3-イル)アセトニトリル

説明

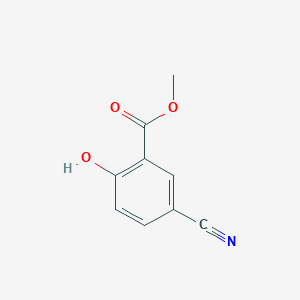

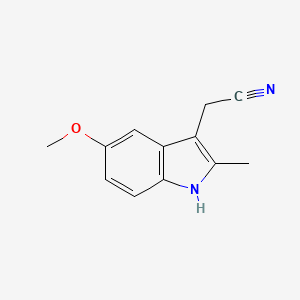

The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .

Molecular Structure Analysis

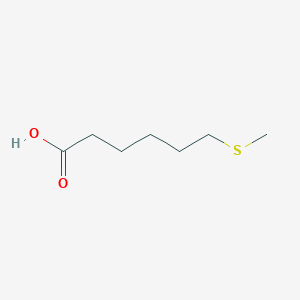

The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .科学的研究の応用

抗炎症および鎮痛剤

2-(5-メトキシ-2-メチル-1H-インドール-3-イル)アセトニトリルを含むインドール誘導体は、その抗炎症および鎮痛作用について合成され、評価されてきました . これらの化合物は、炎症を軽減し、鎮痛剤として作用する上で大きな可能性を示しています。それらは、炎症過程における主要な役割を果たすシクロオキシゲナーゼ酵素、特にCOX-2を阻害することによって作用します。

潰瘍形成活性の調節

同じ系列のインドール誘導体は、その潰瘍形成活性についても試験されています . これには、これらの化合物が胃潰瘍を引き起こす可能性、つまり多くの抗炎症薬の一般的な副作用を評価することが含まれます。一部の誘導体は、潰瘍形成指数が低下していることが示されており、潰瘍を引き起こすリスクが低いことを示しています。

抗ウイルス用途

インドール誘導体は抗ウイルス活性を示し、一部の化合物はインフルエンザAウイルスとコクサッキーB4ウイルスの阻害効果を示しています . インドールは構造的に柔軟性があるため、ウイルス成分と相互作用する可能性のある誘導体を合成することができ、新しい抗ウイルス薬につながる可能性があります。

抗がん特性

インドール核は、抗がん特性を持つ多くの天然および合成化合物に存在しています。 2-(5-メトキシ-2-メチル-1H-インドール-3-イル)アセトニトリルの誘導体は、さまざまながん関連標的に結合する能力について研究されています . これには、がん治療における薬物送達に関連するヒト血清アルブミンへの結合親和性の調査が含まれます。

化学合成と触媒

この化合物は、インドリルキノキサリンやアルキルインドールなど、さまざまなインドール誘導体の合成における反応物として使用されます . それは、Ir触媒による還元アルキル化や酢酸パラジウム触媒によるアリール化など、さらなる薬理学的評価のための複雑な分子を作成するために重要な反応に関与しています。

エナンチオ選択的および立体選択的合成

この化合物は、エナンチオ選択的フリーデル・クラフツアルキル化反応や、シクロペンタインドロンの立体選択的合成にも使用されます . これらのタイプの反応は、特定の3次元配向を持つ分子を作成するために不可欠であり、その生物学的活性を大きく左右する可能性があります。

作用機序

Target of Action

It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .

Mode of Action

Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .

Biochemical Pathways

It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Similar compounds have shown effective activities towards various tumor cell lines .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .

将来の方向性

The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .

生化学分析

Biochemical Properties

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can reduce oxidative stress and inflammation. Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can reduce the expression of pro-inflammatory cytokines and other mediators. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile involves several key interactions at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to bind to the active site of myeloperoxidase, inhibiting its chlorinating activity . This binding prevents the formation of hypochlorous acid, a potent oxidant, thereby reducing oxidative damage. Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can modulate gene expression by interacting with transcription factors such as NF-κB . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile can lead to sustained anti-inflammatory and antioxidant effects . The compound’s efficacy may decrease over extended periods due to potential metabolic adaptations in cells.

Dosage Effects in Animal Models

The effects of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile highlight its potential interactions with other drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for the compound’s biological activity, as it allows for targeted interactions with key cellular components.

Subcellular Localization

The subcellular localization of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in its activity and function. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Additionally, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These modifications can serve as signals for the compound’s transport to specific cellular compartments.

特性

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)